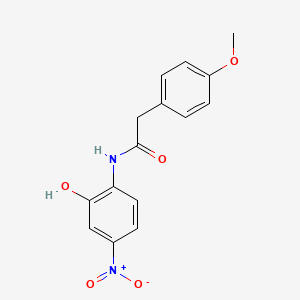![molecular formula C19H19NO4 B4163678 1-[2-(4-benzylphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4163678.png)
1-[2-(4-benzylphenoxy)ethoxy]-2,5-pyrrolidinedione
Overview
Description
1-[2-(4-benzylphenoxy)ethoxy]-2,5-pyrrolidinedione, also known as BPEP, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. BPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a receptor that is involved in the regulation of synaptic plasticity and neurotransmitter release. BPEP has been shown to have promising therapeutic potential for a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and addiction.
Mechanism of Action
1-[2-(4-benzylphenoxy)ethoxy]-2,5-pyrrolidinedione is a selective antagonist of the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and neurotransmitter release. By blocking the activity of this receptor, 1-[2-(4-benzylphenoxy)ethoxy]-2,5-pyrrolidinedione can modulate the activity of various neurotransmitters, including dopamine, glutamate, and GABA, which are involved in a variety of neurological disorders.
Biochemical and physiological effects:
1-[2-(4-benzylphenoxy)ethoxy]-2,5-pyrrolidinedione has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the improvement of cognitive function and memory. 1-[2-(4-benzylphenoxy)ethoxy]-2,5-pyrrolidinedione has also been shown to reduce drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
1-[2-(4-benzylphenoxy)ethoxy]-2,5-pyrrolidinedione has several advantages for use in lab experiments, including its selectivity for the mGluR5 receptor and its ability to modulate the activity of various neurotransmitters. However, 1-[2-(4-benzylphenoxy)ethoxy]-2,5-pyrrolidinedione also has some limitations, including its potential toxicity and the need for careful dosing and administration.
Future Directions
There are several potential future directions for research on 1-[2-(4-benzylphenoxy)ethoxy]-2,5-pyrrolidinedione, including the development of more selective and potent mGluR5 antagonists, the investigation of 1-[2-(4-benzylphenoxy)ethoxy]-2,5-pyrrolidinedione's potential therapeutic applications in other neurological disorders, and the exploration of 1-[2-(4-benzylphenoxy)ethoxy]-2,5-pyrrolidinedione's potential use in combination with other drugs or therapies. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of 1-[2-(4-benzylphenoxy)ethoxy]-2,5-pyrrolidinedione.
Scientific Research Applications
1-[2-(4-benzylphenoxy)ethoxy]-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in the field of neuroscience. Studies have shown that 1-[2-(4-benzylphenoxy)ethoxy]-2,5-pyrrolidinedione can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. 1-[2-(4-benzylphenoxy)ethoxy]-2,5-pyrrolidinedione has also been shown to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
1-[2-(4-benzylphenoxy)ethoxy]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-18-10-11-19(22)20(18)24-13-12-23-17-8-6-16(7-9-17)14-15-4-2-1-3-5-15/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRYRMAFKJNECW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OCCOC2=CC=C(C=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4163598.png)
methyl]-8-quinolinol](/img/structure/B4163599.png)
![N-(3-nitrophenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4163615.png)
![N'-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine oxalate](/img/structure/B4163622.png)
![N'-{2-[(1-bromo-2-naphthyl)oxy]ethyl}-N,N-dimethyl-1,2-ethanediamine oxalate](/img/structure/B4163623.png)
![2-bromo-N-(1-{4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4163630.png)
![4-chlorophenyl 4-[({4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoyl}oxy)methyl]benzoate](/img/structure/B4163643.png)
![ethyl 6'-amino-1-ethyl-3'-methyl-5-nitro-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate](/img/structure/B4163649.png)
![1-[2-(3-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4163656.png)
![4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(4-phenoxyphenyl)benzenesulfonamide](/img/structure/B4163658.png)
![benzyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4163667.png)
![isopropyl 3-[({[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-chlorobenzoate](/img/structure/B4163681.png)
![methyl 4-(2-bromo-4,5-dimethoxyphenyl)-7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4163687.png)
